molecular formula C20H20ClN3O2S B2953611 5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 886917-84-6

5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B2953611
CAS No.: 886917-84-6
M. Wt: 401.91
InChI Key: VMOCXUGMVLVHKZ-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a synthetic small molecule featuring a benzothiazole core linked to a 3-methoxybenzoyl piperazine group. This specific architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. Compounds based on the benzothiazole scaffold are extensively investigated for a wide range of pharmacological activities. Research into analogous structures has demonstrated potent anti-tubercular properties, with some benzothiazole derivatives acting as inhibitors of essential bacterial enzymes like DprE1, a promising target for combating Mycobacterium tuberculosis . Furthermore, the piperazine moiety is a common pharmacophore in molecules designed for central nervous system (CNS) targets; for instance, a structurally related compound, SB-271046, is a well-known potent and selective 5-HT6 receptor antagonist . The integration of these two privileged structures suggests potential research applications in neuroscientific and psychiatric disorder models, as well as in infectious disease. Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules, or as a pharmacological tool for target validation and mechanism-of-action studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-13-16(21)6-7-17-18(13)22-20(27-17)24-10-8-23(9-11-24)19(25)14-4-3-5-15(12-14)26-2/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOCXUGMVLVHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminothiophenol and 4-chloroacetophenone can yield the benzothiazole core, which is then further functionalized to introduce the piperazine and methoxybenzoyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways essential for cell proliferation. The piperazine moiety can interact with neurotransmitter receptors, contributing to its potential antipsychotic effects .

Comparison with Similar Compounds

Core Structural Variations

The benzothiazole core distinguishes this compound from analogs with pyridine, benzimidazole, or thiazole-triazole cores (Table 1).

Compound Core Example Structure Key Features Reference
Benzothiazole 5-Chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole Electron-rich aromatic system; potential for π-π stacking in receptor binding
Pyridine N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide Polar pyridine ring enhances solubility but reduces lipophilicity
Benzoimidazole-Thiazole-Triazole 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Hybrid structure with multiple heterocycles; increased steric bulk

Key Insight : The benzothiazole core in the target compound may enhance binding affinity to hydrophobic pockets in biological targets compared to pyridine-based analogs .

Substituent Effects on Activity

Halogen Substitution:
  • Chlorine vs.
  • Positional Isomerism : lists the chloro group at position 7, conflicting with the target compound’s stated 5-chloro substitution. Such positional changes significantly alter electronic and steric profiles, impacting receptor interactions .
Piperazine-Linked Modifications:
  • 3-Methoxybenzoyl vs. 2-Fluorobenzoyl: The target compound’s 3-methoxy group (electron-donating) contrasts with 2-fluorobenzoyl analogs (e.g., {5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}amine in ). Fluorine’s electronegativity may enhance metabolic stability but reduce π-donor interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) logP (Predicted) Reference
Target Compound 401.91 Not reported ~3.5 (estimated)
N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d) 458.47 207–209 ~2.8
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 523.01 Not reported ~4.1

Key Insight : The target compound’s moderate logP (estimated ~3.5) suggests balanced lipophilicity for membrane permeability and solubility, favorable for oral bioavailability .

Biological Activity

5-Chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H21ClN4O3
  • Molecular Weight : 376.8373 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methylbenzothiazole with piperazine derivatives substituted with a methoxybenzoyl group. The synthesis can be optimized through various methods, including microwave-assisted techniques which enhance yield and reduce reaction time.

Anticancer Activity

Several studies have reported on the anticancer properties of benzothiazole derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • Breast Cancer : IC50 values indicate potent activity against MCF-7 cells.
  • Lung Cancer : Effective against A549 cells with a dose-dependent response.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound possess antimicrobial properties. The compound shows activity against:

  • Gram-positive bacteria (e.g., Staphylococcus aureus)
  • Gram-negative bacteria (e.g., Escherichia coli)
  • Fungi (e.g., Candida albicans)

The proposed mechanisms for the biological activity include:

  • Inhibition of DNA synthesis : The compound may intercalate into DNA, disrupting replication.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Enzyme Inhibition : Inhibition of specific enzymes involved in cell proliferation and survival.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against human breast cancer cell lines. The results showed that treatment with varying concentrations led to a significant reduction in cell viability compared to control groups.

Concentration (µM)% Cell Viability
0100
1075
2550
5025

Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial effects against several pathogens. The minimum inhibitory concentrations (MIC) were determined, showing notable effectiveness.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

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